molecular formula C5H11NO2S B103228 Alanine, N-(2-mercaptoethyl)-, DL-(8CI) CAS No. 16479-14-4

Alanine, N-(2-mercaptoethyl)-, DL-(8CI)

Cat. No.: B103228
CAS No.: 16479-14-4
M. Wt: 149.21 g/mol
InChI Key: QZQVQJZBWDIQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of N-(2-Mercaptoethyl)alanine Research

The study of N-(2-Mercaptoethyl)alanine can be traced back to at least 1967, when T.P. Johnston and R.D. Elliott published their seminal paper titled "N-(2-Mercaptoethyl)alanine and related compounds" in the Journal of Organic Chemistry. This publication marked a significant milestone in the exploration of mercaptoethyl-amino acid derivatives, establishing foundational synthetic methodologies and characterizing their properties.

The development of research on N-(2-Mercaptoethyl)alanine occurred within the broader context of amino acid derivatization studies that gained momentum in the mid-20th century. During this period, researchers were actively exploring modifications to natural amino acids to enhance their functionality and expand their applications in biochemical systems.

The mercaptoethyl modification represented an important innovation, as it introduced a thiol group that could participate in redox reactions and form disulfide bonds, thereby mimicking certain aspects of cysteine biochemistry while maintaining the distinct structural features of alanine. This dual functionality opened new avenues for investigating protein structure-function relationships and enzymatic mechanisms.

Subsequent research expanded upon the work of Johnston and Elliott, exploring improved synthetic routes, stereochemical considerations, and potential applications in various fields including biochemistry, medicinal chemistry, and materials science. The compound has since been referenced in studies investigating novel peptide ligation techniques and as a precursor for more complex biomolecules.

Significance in Amino Acid Derivative Chemistry

N-(2-Mercaptoethyl)alanine holds a distinctive position in amino acid derivative chemistry due to its unique structural features and versatile functional groups. This compound combines the carboxylic acid and alpha-carbon stereocenter of alanine with a mercaptoethyl group attached to the nitrogen, creating a molecule with multiple reactive sites.

The significance of this compound stems from several key aspects:

  • Dual Functionality : The presence of both amino acid and thiol moieties enables N-(2-Mercaptoethyl)alanine to participate in a diverse range of biochemical reactions. The carboxylic acid group can form amide bonds, the secondary amine can participate in various reactions, and the thiol group can engage in redox chemistry and form disulfide bridges.

  • Redox Activity : The mercaptoethyl group allows the compound to participate in redox reactions, which are crucial in biological systems for maintaining cellular redox balance. This property makes it valuable for studies investigating oxidative stress, cellular signaling, and enzyme mechanisms involving thiol-disulfide exchange.

  • Biochemical Research Applications : The compound is utilized in studies involving protein synthesis and enzyme catalysis due to its amino acid structure and additional functional groups. It can serve as a building block for peptide synthesis, a probe for investigating enzyme mechanisms, and a tool for studying protein structure-function relationships.

  • Chemical Ligation Applications : N-(2-Mercaptoethyl)alanine derivatives have been investigated for their potential in chemical ligation techniques, particularly for connecting peptide fragments at non-cysteine sites, expanding the toolkit for protein synthesis and modification.

  • Synthetic Versatility : The compound can be further modified through its various functional groups, serving as a platform for creating more complex molecules with tailored properties for specific applications.

This multifaceted significance has positioned N-(2-Mercaptoethyl)alanine as an important tool in the arsenal of biochemists, medicinal chemists, and researchers in related fields, contributing to our understanding of biological processes and facilitating the development of new research methodologies and potential therapeutic agents.

Structural Relationship to Other Mercaptoethyl Amino Acids

N-(2-Mercaptoethyl)alanine belongs to a family of mercaptoethyl-modified amino acids, each with distinct structural features and properties. Understanding its relationship to other members of this family provides valuable insights into structure-activity relationships and guides rational design for specific applications.

Table 1: Comparison of N-(2-Mercaptoethyl)alanine with Related Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Primary Differences
Alanine, N-(2-mercaptoethyl)-, DL- C5H11NO2S 149.21 g/mol Alpha-methyl group, carboxylic acid, secondary amine, terminal thiol Reference compound
N-(2-Mercaptoethyl)glycine C4H9NO2S 135.19 g/mol Carboxylic acid, secondary amine, terminal thiol Lacks alpha-methyl group, no stereocenter
2-Mercaptoethylguanidine C3H9N3S 119.19 g/mol Guanidine group, terminal thiol Contains guanidine instead of carboxylic acid, no stereocenter
N-(2-sulfanylethyl)-glycyl-L-cysteine C7H14N2O3S2 238.3 g/mol Dipeptide structure, two thiol groups Contains additional cysteine residue, multiple stereocenters

Comparison with N-(2-Mercaptoethyl)glycine:

N-(2-Mercaptoethyl)glycine (C4H9NO2S, MW: 135.19 g/mol) represents the simplest member of this family, lacking the methyl group at the alpha position that characterizes alanine. This structural difference has significant implications:

  • The absence of the alpha-methyl group in N-(2-Mercaptoethyl)glycine eliminates the stereocenter present in N-(2-Mercaptoethyl)alanine, simplifying its stereochemistry.
  • The smaller size of glycine compared to alanine affects the overall spatial arrangement of the molecule, potentially influencing its interactions with biological macromolecules.
  • The hydrophobicity profile differs, with N-(2-Mercaptoethyl)alanine being slightly more hydrophobic due to the additional methyl group.

Relationship to 2-Mercaptoethylguanidine:

2-Mercaptoethylguanidine (C3H9N3S, MW: 119.19 g/mol) represents a related compound where the carboxylic acid function of the amino acid is replaced by a guanidine group. Key differences include:

  • The guanidine group is strongly basic compared to the carboxylic acid of N-(2-Mercaptoethyl)alanine, dramatically altering the compound's acid-base properties.
  • The absence of the alpha-carbon stereocenter simplifies the stereochemistry.
  • The different functional group profile creates distinct reactive properties and biological activities.

Connection to More Complex Derivatives:

N-(2-sulfanylethyl)-glycyl-L-cysteine (C7H14N2O3S2, MW: 238.3 g/mol) represents a more complex derivative containing both the N-(2-mercaptoethyl) group and a cysteine residue. This compound illustrates how the mercaptoethyl-amino acid motif can be incorporated into larger peptide structures, providing:

  • Multiple thiol groups that can participate in disulfide formation and redox chemistry.
  • A peptide backbone that can engage in hydrogen bonding and adopt secondary structural elements.
  • Increased complexity in stereochemistry due to multiple stereocenters.

Understanding these structural relationships is essential for predicting the behavior of N-(2-Mercaptoethyl)alanine in different chemical and biological contexts, and for guiding the design of novel derivatives with enhanced properties for specific applications.

Stereochemical Considerations of the DL Configuration

The designation "DL-" in Alanine, N-(2-mercaptoethyl)-, DL-(8CI) indicates that the compound exists as a racemic mixture containing equal amounts of both D- and L-stereoisomers. This stereochemical aspect has profound implications for the compound's properties and applications.

Understanding the DL Configuration:

Alanine contains a stereocenter at the alpha carbon atom, where four different groups are attached: the amino group (in this case, modified with the mercaptoethyl group), the carboxyl group, the methyl side chain, and a hydrogen atom. This tetrahedral arrangement can exist in two mirror-image configurations, designated as D and L according to the Fischer-Rosanoff convention, or R and S according to the Cahn-Ingold-Prelog rules.

In natural systems, L-amino acids predominate in proteins, while D-amino acids have specialized roles. The DL designation indicates that the compound contains both stereoisomers in equal proportions, resulting from non-stereoselective synthesis methods.

Table 2: Stereochemical Properties of N-(2-Mercaptoethyl)alanine Isomers

Property L-Isomer D-Isomer DL-Mixture
CAS Number 50795-37-4 Not specified in search results 16479-14-4
Configuration at α-Carbon L (S according to CIP) D (R according to CIP) Racemic mixture
Optical Rotation (-) Levorotatory (+) Dextrorotatory (±) Optically inactive
Biological Recognition Recognized by most natural enzymes Limited recognition by natural enzymes Mixed recognition
Primary Applications Biomimetic studies, peptide synthesis Specialized applications, enzyme inhibition General research, precursor for resolution

Biological Significance of the DL Configuration:

The stereochemical configuration of N-(2-Mercaptoethyl)alanine has significant implications for its biological activity:

  • Enzymatic Recognition : Many enzymes are stereospecific and preferentially recognize either the D or L form. The use of a racemic mixture means that only approximately half of the compound may be biologically active in certain enzymatic systems.

  • Protein Incorporation : If used in peptide synthesis or protein studies, the stereochemistry will influence how the compound interacts with the chiral environment of proteins and enzymes.

  • Pharmacological Considerations : For potential therapeutic applications, the different stereoisomers may exhibit distinct pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and receptor binding.

Methods for Resolving DL Mixtures:

For applications requiring stereochemical purity, several approaches can be employed to resolve the racemic mixture:

  • Chiral Chromatography : Using chiral stationary phases to separate the enantiomers based on their differential interactions with the chiral environment.

  • Enzymatic Resolution : Employing stereoselective enzymes that preferentially react with one enantiomer, allowing for separation.

  • Crystallization of Diastereomeric Salts : Formation of diastereomeric salts with chiral resolving agents, which can be separated by crystallization due to different physical properties.

  • Stereoselective Synthesis : Rather than resolving the racemic mixture, employing synthetic methods that selectively produce either the D or L isomer.

The stereochemical considerations of N-(2-Mercaptoethyl)alanine highlight the importance of chirality in biochemistry and medicinal chemistry, with the DL configuration representing both a challenge and an opportunity for researchers working with this versatile compound.

Properties

CAS No.

16479-14-4

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-sulfanylethylamino)propanoic acid

InChI

InChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8)

InChI Key

QZQVQJZBWDIQCP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NCCS

Canonical SMILES

CC(C(=O)O)NCCS

Synonyms

Alanine, N-(2-mercaptoethyl)-, DL- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

DL-N-(1-Carboxyethyl)alanine

  • Structure : Features a 1-carboxyethyl (-CH2-COOH) substituent on the alanine nitrogen.
  • Key Differences :
    • The carboxyethyl group introduces acidity (pKa ~2–3 for carboxylic acid), contrasting with the neutral but reactive thiol in N-(2-mercaptoethyl)-alanine.
    • Applications: Primarily used in peptide synthesis and as a chelating agent, whereas the thiol group in N-(2-mercaptoethyl)-alanine may enable disulfide bond formation or metal coordination .

N-Methyl-DL-Alanine

  • Structure : A methyl group (-CH3) replaces the mercaptoethyl substituent.
  • Key Differences :
    • The methyl group increases hydrophobicity, reducing water solubility compared to the polar thiol-containing analog.
    • Reactivity: Lacks the thiol’s redox activity, limiting its use in applications requiring sulfur-based reactivity .

β-Alanine Ethyl Ester Hydrochloride

  • Structure: A β-amino acid (amino group at C3) esterified with an ethyl group.
  • Key Differences :
    • The β-configuration alters backbone flexibility and hydrogen-bonding capacity, impacting its role in peptide synthesis.
    • The ester group enhances volatility but reduces stability in aqueous media compared to the thiolated alanine derivative .

N-Substituted Alanines in Agrochemicals

  • Examples : Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) and benalaxyl (phenylacetyl variant).
  • Key Differences :
    • Bulky aromatic substituents confer pesticidal activity by targeting fungal enzymes, whereas the smaller mercaptoethyl group may prioritize metal-binding or antioxidant functions.
    • Stability: Thiols are prone to oxidation, necessitating stabilization strategies absent in agrochemical derivatives .

Comparative Data Table

Compound Name (CAS No.) Substituent Molecular Weight Key Properties Applications References
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) -CH2-CH2-SH ~149.2 (calc.) Reactive thiol, redox-active Chelation, drug delivery
DL-N-(1-Carboxyethyl)alanine (103954-11-6) -CH2-COOH 172.12 Acidic, chelating Peptide synthesis, metalloproteins
N-Methyl-DL-alanine -CH3 103.12 Hydrophobic, stable Biochemical research
β-Alanine ethyl ester HCl (4244-84-2) -CH2-CH2-O-Et (β) 153.60 Esterified, volatile Peptide intermediates
Metalaxyl (57837-19-1) -N-(methoxyacetyl) 279.33 Fungicidal, stable Agriculture (fungicide)

Research Findings and Gaps

  • Synthesis: N-(2-mercaptoethyl)-alanine may be synthesized via nucleophilic substitution of DL-alanine with 2-mercaptoethyl halides, akin to methods for N-ferrocenoyl-DL-alanine .
  • Thermodynamics : While DL-α-alanine’s solvation enthalpies in water-alcohol mixtures are documented , analogous studies for the thiolated derivative are absent, highlighting a research gap.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing DL-Alanine, N-(2-mercaptoethyl)-?

  • Methodology : Synthesis of N-substituted alanine derivatives typically involves reacting the amino acid with specific reagents under controlled conditions. For example, alanine derivatives are synthesized by mixing aqueous amino acid solutions with modifying agents (e.g., iodic acid or thiol-containing compounds), followed by evaporation or lyophilization . For thiol-functionalized derivatives like N-(2-mercaptoethyl)-DL-alanine, protection of the thiol group (e.g., using disulfide bonds) may be necessary to prevent undesired oxidation during synthesis. Post-synthesis purification via recrystallization or reverse-phase HPLC is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of N-(2-mercaptoethyl)-DL-alanine post-synthesis?

  • Methodology : Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify the mercaptoethyl group (δ ~2.5–3.0 ppm for -SCH2-) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond geometry, though this requires high-quality crystals .

Q. What purification strategies are effective for removing byproducts in N-substituted alanine derivatives?

  • Methodology :

  • Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) is key to remove unreacted starting materials .
  • Chromatography : Reverse-phase HPLC or ion-exchange chromatography can resolve polar impurities, especially thiol oxidation products .
  • Thiol-specific resins : Affinity columns with maleimide or iodoacetyl groups can selectively bind thiol-containing compounds, enhancing purity .

Advanced Research Questions

Q. How does the thiol group in N-(2-mercaptoethyl)-DL-alanine influence its stability under experimental conditions?

  • Methodology : Thiols are prone to oxidation; stability assays should include:

  • pH-dependent studies : Thiols oxidize faster at alkaline pH. Buffered solutions (pH 4–7) with chelators (EDTA) minimize metal-catalyzed oxidation .
  • Redox environment : Use reducing agents (e.g., DTT, TCEP) to maintain the thiol in reduced form during enzymatic or cellular assays .
  • Long-term storage : Lyophilization under inert gas (N2) or storage at -80°C in airtight containers prevents disulfide formation .

Q. How should researchers address contradictions in reported bioactivity data for thiol-modified amino acids?

  • Methodology : Discrepancies may arise from:

  • Purity variations : Compare batch purity (e.g., via HPLC) and isotopic labeling (e.g., 98 atom% purity in deuterated analogs) .
  • Isomer interference : Chiral HPLC or capillary electrophoresis can differentiate DL vs. L-isomer contributions .
  • Assay conditions : Standardize redox buffers and validate activity across multiple models (e.g., in vitro vs. cell-based assays) .

Q. What role can N-(2-mercaptoethyl)-DL-alanine play in studying protein disulfide bond dynamics?

  • Methodology : The thiol group enables site-specific modifications:

  • Disulfide mapping : Incorporate the derivative into peptides via solid-phase synthesis, then use Ellman’s assay to quantify free thiols .
  • Redox-sensitive probes : Conjugate with fluorophores (e.g., maleimide-Cy3) to monitor real-time disulfide rearrangement in proteins .

Q. What advanced techniques quantify trace thiol oxidation products in N-(2-mercaptoethyl)-DL-alanine samples?

  • Methodology :

  • LC-MS/MS : Quantify disulfide dimers or sulfonic acid derivatives with multiple reaction monitoring (MRM) .
  • Electrochemical detection : Use gold or platinum electrodes to measure thiol redox potential in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.